Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate Hydrate
Overview
Description
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate is a chemical compound with the molecular formula C4H2N2O4S.K.H2O. It is a potassium salt of 4-carboxy-1,2,5-thiadiazole-3-carboxylate and is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate typically involves the reaction of 4-carboxy-1,2,5-thiadiazole-3-carboxylic acid with potassium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen.
Reduction: It can be reduced to form thiadiazole derivatives with different functional groups.
Substitution: The carboxylate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various thiadiazole derivatives with different functional groups, which can be used in further chemical synthesis and research applications .
Scientific Research Applications
Potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form various thiadiazole derivatives.
Biology: The compound is used in biochemical studies to investigate the role of thiadiazole derivatives in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate include:
- Sodium 4-carboxy-1,2,5-thiadiazole-3-carboxylate
- Potassium 4-carboxy-1,2,5-thiadiazole-3-sulfonate
- Potassium 4-carboxy-1,2,5-thiadiazole-3-phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to form stable hydrates. This makes it particularly useful in various scientific research applications where stability and reactivity are important .
Properties
IUPAC Name |
potassium;4-carboxy-1,2,5-thiadiazole-3-carboxylate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4S.K.H2O/c7-3(8)1-2(4(9)10)6-11-5-1;;/h(H,7,8)(H,9,10);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVBBVMSPGUDU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1C(=O)[O-])C(=O)O.O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462651-65-6 | |
Record name | potassium 4-carboxy-1,2,5-thiadiazole-3-carboxylate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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